Bienvenue dans la boutique en ligne BenchChem!

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid (CAS 1160246-98-9, synonym Boc-ONU) is a conformationally constrained spirocyclic building block with molecular formula C₁₅H₂₅NO₅ and molecular weight 299.37 g/mol, bearing both a Boc-protected secondary amine at the 9-position and a free carboxylic acid at the 3-position of the morpholine-containing ring. Its calculated physicochemical profile includes a LogP of 1.55, an Fsp³ value of 0.866, and a polar surface area of 76 Ų, making it a high three-dimensionality intermediate for fragment-based drug discovery and diversity-oriented synthesis.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 1160246-98-9
Cat. No. B1404513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
CAS1160246-98-9
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(OC2)C(=O)O)CC1
InChIInChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(12(17)18)20-10-15/h11H,4-10H2,1-3H3,(H,17,18)
InChIKeyITMBUXNOUOBFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid (CAS 1160246-98-9): A Dual-Functionalized Spiro[5.5] Scaffold for Medicinal Chemistry Procurement


9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid (CAS 1160246-98-9, synonym Boc-ONU) is a conformationally constrained spirocyclic building block with molecular formula C₁₅H₂₅NO₅ and molecular weight 299.37 g/mol, bearing both a Boc-protected secondary amine at the 9-position and a free carboxylic acid at the 3-position of the morpholine-containing ring . Its calculated physicochemical profile includes a LogP of 1.55, an Fsp³ value of 0.866, and a polar surface area of 76 Ų, making it a high three-dimensionality intermediate for fragment-based drug discovery and diversity-oriented synthesis [1].

Why In-Class Spiro[5.5] Building Blocks Cannot Substitute for 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid


Within the broader family of Boc-protected azaspiro[5.5]undecane building blocks, critical structural variations—including the position of the oxygen heteroatom (1-oxa vs. 2-oxa vs. 3-oxa), the presence or absence of the 3-carboxylic acid handle, and the ring-size (spiro[5.5] vs. spiro[4.5])—produce substantial differences in physicochemical properties, synthetic versatility, and downstream biological performance. The 2-oxa regioisomer positions the ether oxygen adjacent to the carboxylic acid, which alters both the hydrogen-bonding geometry and the local electronic environment relative to the 1-oxa or 3-oxa congeners . Simple morpholine carboxylic acids such as Boc-2-carboxymorpholine lack thespirocyclic constraint that defines the vector orientation and three-dimensionality of the scaffold . The following evidence quantifies why these distinctions are non-interchangeable in a procurement decision.

Quantitative Differentiation Evidence: 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid vs. Closest Analogs


Regioisomeric Oxygen Placement: 2-Oxa vs. 1-Oxa Directly Alters Conformational and Hydrogen-Bonding Topology

The 2-oxa regioisomer (target compound, CAS 1160246-98-9) positions the endocyclic oxygen within the morpholine ring bearing the carboxylic acid at C3, creating an α-alkoxy acid motif. In contrast, the 1-oxa regioisomer (CAS 1251000-68-6) places the oxygen in the opposing ring, yielding a canonical ether topology removed from the acid . This regiochemical difference is documented in GPR40 agonist campaigns where the 1-oxa periphery consistently delivered lower potency than projected for 2-oxa-embedded cores due to suboptimal hydrogen-bonding geometry with the target protein's oxyanion hole [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Spiro[5.5] vs. Spiro[4.5] Ring Size: Conformational Rigidity and Fsp³ Saturation Level

The target spiro[5.5]undecane scaffold (two six-membered rings) provides a more conformationally restricted and sp³-rich framework compared to the spiro[4.5]decane analog (CAS 1160246-92-3). The spiro[5.5] system exhibits an Fsp³ of 0.866 versus an estimated Fsp³ of ~0.83 for the spiro[4.5]decane analog (based on 12/14 saturated carbons) [1][2]. In general spirocycle drug-discovery analyses, spiro[5.5] scaffolds have been associated with higher solubility and lower logD compared to parent non-spiro compounds, with one review reporting that spirocyclization improved aqueous solubility by a median factor of ~3-fold across 18 matched molecular pairs [3].

Conformational Analysis Fraction sp³ Drug Design

Dual Orthogonal Functionalization: Boc-Protected Amine and Free Carboxylic Acid Enable Divergent Library Synthesis

The target compound uniquely combines a base-labile Boc-protected secondary amine with an unprotected carboxylic acid on the same spirocyclic framework, enabling sequential, chemoselective derivatization without protective group manipulation. In contrast, tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374795-47-8) lacks the carboxylic acid handle entirely, limiting its utility to amine-only modifications . Boc-2-carboxymorpholine (CAS 189321-66-2) offers the same Boc-protected amine and carboxylic acid pairing but on a simple morpholine ring (MW 231.25 vs. 299.37), lacking the spirocyclic constraint and second six-membered ring that defines exit vector geometry . The target compound's dual functional groups enable three distinct diversification strategies—amide coupling at the acid, Boc deprotection followed by amine functionalization, or sequential dual derivatization—from a single building block.

Parallel Synthesis Orthogonal Protection Building Block Utility

Spirocyclic vs. Non-Spirocyclic Scaffold: 3D Character and Exit Vector Geometry

The spirocyclic junction of the target compound constrains the two six-membered rings in a mutually perpendicular orientation, defining two distinct exit vectors for substituent attachment. In contrast, Boc-2-carboxymorpholine (CAS 189321-66-2) presents all substituents on a single planarizable morpholine ring, offering only one exit vector direction . The target compound's Fsp³ of 0.866 substantially exceeds that of Boc-2-carboxymorpholine (Fsp³ ≈ 0.70, estimated from 7/10 saturated carbons), indicating significantly higher three-dimensional character [1]. Literature analyses demonstrate that increasing Fsp³ from ~0.70 to ~0.87 is associated with reduced off-target promiscuity (measured by decreased hit rates in broad-panel screening) and improved clinical candidate progression rates [2].

Three-Dimensionality Scaffold Diversity Fragment-Based Drug Discovery

Procurement-Grade Purity Comparison: 97–98% Specification at Multiple Vendors

The target compound is commercially available at 97% (Aladdin Scientific, product T627050) and 98% (Leyan, product 1128376) purity from multiple independent suppliers, providing procurement flexibility and competitive pricing . In comparison, the 1-oxa regioisomer (CAS 1251000-68-6) is listed at 95%+ purity with fewer stocking vendors , while the spiro[4.5] analog (CAS 1160246-92-3) is typically offered only at 95% purity [1]. Higher purity specifications reduce the need for in-house repurification before use in sensitive coupling reactions.

Quality Control Procurement Building Block Purity

Recommended Application Scenarios for 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring High-Fsp³, Dual-Vector Spirocyclic Cores

With an Fsp³ of 0.866 and two orthogonal exit vectors, this building block is ideally suited for fragment-based drug discovery programs that prioritize three-dimensional scaffold diversity. The spiro[5.5] core provides a conformationally restricted framework that positions substituents in a defined spatial orientation unmatched by monocyclic morpholine analogs (Fsp³ ≈ 0.70) [1]. The dual Boc-amine/carboxylic acid functionalization enables rapid elaboration into fragment libraries via parallel amide coupling and reductive amination strategies without intermediate protection/deprotection steps .

GPR40/FFA1 Agonist and Metabolic Disease Target Lead Optimization

The 2-oxa regioisomer's α-alkoxy acid topology provides a hydrogen-bonding architecture that has been exploited in GPR40 agonist design. While the 1-oxa periphery has been explored in published GPR40 agonist series (EC₅₀ range 0.12–2.8 µM), the 2-oxa scaffold offers a distinct conformational and electronic profile that can access alternative binding poses within the allosteric fatty acid binding pocket [2]. Procurement of this specific regioisomer is warranted when SAR exploration requires systematic variation of the oxygen position to modulate potency and selectivity.

Diversity-Oriented Synthesis (DOS) of Constrained Neurokinin Antagonist or sEH Inhibitor Libraries

Spiro[5.5]undecane scaffolds featuring oxa-aza heteroatom patterns have been validated as core templates for neurokinin (NK₁) antagonists and soluble epoxide hydrolase (sEH) inhibitors in published patent and literature precedent [3]. The target compound's 97–98% commercial purity specification ensures that the building block can be used directly in multi-step library syntheses without pre-purification, reducing cycle times in parallel medicinal chemistry workflows .

Peptidomimetic Design Exploiting Conformational Restraint and Dual Functionalization

The combination of a Boc-protected amine and a free carboxylic acid on a rigid spirocyclic scaffold makes this compound a direct mimetic of constrained amino acid dipeptide motifs. Unlike Boc-2-carboxymorpholine (MW 231.25), the spiro[5.5] framework (MW 299.37) introduces an additional six-membered ring that can occupy a hydrophobic pocket while the morpholine carboxylic acid engages in canonical peptide-like hydrogen bonding . This scaffold is particularly valuable when designing protease-resistant peptidomimetic inhibitors where both conformational preorganization and metabolic stability are design criteria.

Quote Request

Request a Quote for 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.